Boiling Point: 2.1-Fold Atmospheric-Pressure Boiling Point Elevation vs. Isomeric Chloromethyl 2,2,2-Trichloroethyl Ether
The target compound exhibits a calculated normal boiling point of 176.9 °C at 760 mmHg, dramatically exceeding the boiling point of its isomeric α-chloroether, chloromethyl 2,2,2-trichloroethyl ether (CAS 69573-75-7), which boils at 84 °C at 24 mmHg (lit.) — corresponding to an estimated normal boiling point substantially below that of the target compound [1]. This difference of >90 °C in atmospheric boiling point reflects the impact of the α-methoxy vs. α-chloromethoxy substitution pattern on intermolecular interactions.
| Evidence Dimension | Normal boiling point (atmospheric pressure equivalent) |
|---|---|
| Target Compound Data | 176.9 °C at 760 mmHg (calculated) |
| Comparator Or Baseline | Chloromethyl 2,2,2-trichloroethyl ether (CAS 69573-75-7): 84 °C at 24 mmHg (lit.); estimated normal bp substantially lower |
| Quantified Difference | >90 °C elevation for target compound |
| Conditions | Calculated value (yybyy.com) vs. experimentally determined reduced-pressure boiling point (AKSci, Aladdin) |
Why This Matters
For processes requiring distillative purification or high-temperature reaction conditions, the target compound's substantially higher boiling point provides a wider operational temperature window and enables separation from lower-boiling chloroether isomers.
- [1] yybyy.com Chemical Platform. 1,1,1,2-Tetrachloro-2-methoxyethane (CAS 18272-01-0) Physicochemical Properties. Accessed 2026. View Source
